molecular formula C24H28ClN3O5 B12291842 (S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride

(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride

Cat. No.: B12291842
M. Wt: 473.9 g/mol
InChI Key: PVWTUYCOSFLTQR-UHFFFAOYSA-N
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Description

(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O5 and its molecular weight is 473.9 g/mol. The purity is usually 95%.
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Biological Activity

(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyl group, an amino group, and a chromen derivative. Its molecular formula is C19H24N4O4HClC_{19}H_{24}N_{4}O_{4}\cdot HCl, with a molecular weight of approximately 396.88 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

The biological activity of (S)-Benzyl carbamate derivatives often involves inhibition of key enzymes or interference with cellular processes. For instance:

  • Enzyme Inhibition : Compounds similar to (S)-Benzyl carbamate have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission regulation . The selectivity towards these enzymes can vary based on structural modifications.
  • Antimicrobial Activity : The compound's structural components may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens. For example, benzyl carbamates have demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa by inhibiting biofilm formation and bacterial adhesion .

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus8
Pseudomonas aeruginosa12.25
Mycobacterium tuberculosis10

These results indicate that (S)-Benzyl carbamate derivatives exhibit promising antimicrobial properties, particularly against Gram-positive bacteria.

Enzyme Inhibition Studies

Inhibition studies have shown varying degrees of potency against AChE and BChE:

Compound IC50 (µM) AChEIC50 (µM) BChESelectivity Index
Compound from study32.015.515.8
Rivastigmine56.138.401.46

The data indicates that certain derivatives of the compound possess a higher selective inhibitory action against BChE compared to AChE, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • In Vivo Efficacy : A study demonstrated that a benzyl carbamate derivative significantly reduced bacterial load in infected mice models when administered orally, showcasing its potential as an effective treatment for bacterial infections .
  • Biofilm Disruption : Research indicated that compounds similar to (S)-Benzyl carbamate could inhibit biofilm formation by disrupting quorum sensing pathways in bacteria, which is crucial for their virulence and resistance to antibiotics .

Properties

IUPAC Name

benzyl N-[5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWTUYCOSFLTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.